molecular formula C21H25NO5 B3981679 2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid

2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid

Cat. No. B3981679
M. Wt: 371.4 g/mol
InChI Key: SDKHNHXSAASUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid, also known as Boc-Asp(OBzl)-OH, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been used in various studies due to its ability to mimic the behavior of natural amino acids.

Mechanism of Action

2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid(OBzl)-OH acts as a substrate for enzymes involved in peptide synthesis. It is incorporated into the peptide chain during synthesis and can affect the conformation and activity of the resulting peptide. The mechanism of action of this compound(OBzl)-OH is dependent on the specific peptide being synthesized and the enzymes involved in the process.
Biochemical and Physiological Effects:
This compound(OBzl)-OH itself does not have any known biochemical or physiological effects. Its effects are dependent on the peptides that are synthesized using it as a building block. These peptides may have a wide range of effects on biological systems, including acting as hormones, neurotransmitters, and growth factors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid(OBzl)-OH in lab experiments include its ability to mimic the behavior of natural amino acids and its ease of incorporation into peptide chains. It is also readily available and relatively inexpensive. The limitations of using this compound(OBzl)-OH include its potential toxicity and the need for protective groups during synthesis.

Future Directions

There are several potential future directions for research involving 2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid(OBzl)-OH. These include:
1. Development of new peptides with specific biological activities.
2. Investigation of the mechanism of action of peptides synthesized using this compound(OBzl)-OH.
3. Evaluation of the potential toxicity of this compound(OBzl)-OH and its derivatives.
4. Development of new synthetic methods for this compound(OBzl)-OH and related compounds.
5. Investigation of the potential use of this compound(OBzl)-OH in drug development.
Conclusion:
This compound(OBzl)-OH is a synthetic compound that has been used in various scientific studies as a building block for peptide synthesis. It has potential applications in drug development and the investigation of biological processes. Further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid(OBzl)-OH has been used in various scientific studies as a building block for peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes and have potential applications in drug development. This compound(OBzl)-OH has been used in the synthesis of peptides that mimic the structure and function of natural peptides.

properties

IUPAC Name

2-[[3-(4-tert-butylphenoxy)-2-hydroxypropyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)14-8-10-16(11-9-14)27-13-15(23)12-22-19(24)17-6-4-5-7-18(17)20(25)26/h4-11,15,23H,12-13H2,1-3H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKHNHXSAASUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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